4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate

CAS No.: 253774-65-1

Cat. No.: VC4138206

Molecular Formula: C15H9ClN2O2S

Molecular Weight: 316.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253774-65-1 |

|---|---|

| Molecular Formula | C15H9ClN2O2S |

| Molecular Weight | 316.76 |

| IUPAC Name | [4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate |

| Standard InChI | InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H |

| Standard InChI Key | PBUNUAYDDVGJGB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

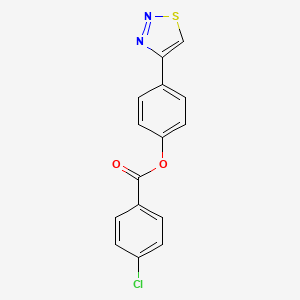

The compound features a 1,2,3-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 4-position with a phenyl group. This phenyl ring is further esterified with 4-chlorobenzoic acid via a carboxylate linkage (Figure 1). The IUPAC name is [4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate, and its SMILES notation is C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl.

Key Structural Features:

-

Thiadiazole Ring: Imparts electron-deficient characteristics, enhancing reactivity toward nucleophilic substitution .

-

4-Chlorobenzoate Ester: Introduces lipophilicity, potentially improving membrane permeability in biological systems .

-

Aromatic Systems: The phenyl and benzoate groups enable π-π stacking interactions, which may influence binding to biological targets .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉ClN₂O₂S |

| Molecular Weight | 316.76 g/mol |

| CAS Number | 253774-65-1 |

| Solubility | Not experimentally reported |

The compound’s solubility in aqueous or organic solvents remains uncharacterized, though analogous thiadiazole derivatives typically exhibit limited water solubility due to aromatic and heterocyclic components .

Synthesis and Reactivity

Synthetic Pathways (Inferred from Thiadiazole Chemistry)

While no direct synthesis route for this compound is documented, its structure suggests plausible methodologies based on established thiadiazole syntheses :

Thiadiazole Ring Formation

-

From Thiosemicarbazides: Cyclization of thiosemicarbazide derivatives with acyl chlorides or carboxylic acids under acidic conditions (e.g., HCl) yields 1,3,4-thiadiazoles. For example:

Adaptation for 1,2,3-thiadiazoles may involve oxidative cyclization of thioureas or thioamides .

-

Esterification: The 4-chlorobenzoate moiety likely originates from esterification of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) .

Key Challenges

-

Regioselectivity: Ensuring substitution at the 4-position of the thiadiazole ring requires precise control of reaction conditions.

-

Steric Hindrance: Bulky substituents on the phenyl ring may reduce reaction yields, necessitating catalytic optimization .

Reactivity Profile

The electron-deficient thiadiazole nucleus is susceptible to nucleophilic attack at the sulfur-adjacent carbon, while the ester group may undergo hydrolysis under acidic or basic conditions . Halogenation or sulfonation of the aromatic rings could further diversify the compound’s functionality.

Hypothesized Biological Activities and Mechanisms

Anticancer Activity

Thiadiazole derivatives demonstrate cytotoxicity via inhibition of kinases (e.g., FAK) or DNA intercalation . For example:

-

Compound 18 (a cinnamamide-thiadiazole hybrid) showed EC₅₀ = 10.28 µg/mL against HEPG2 cells by suppressing focal adhesion kinase .

-

The 4-chlorobenzoate group in this compound may enhance cellular uptake, mimicking chlorinated anticancer agents like chlorambucil .

Antimicrobial and Antifungal Effects

Thiadiazoles with aryl substituents exhibit broad-spectrum antimicrobial activity. The toxophoric –N–C–S– motif in this compound could disrupt microbial cell wall synthesis or enzyme function .

Computational and In Silico Insights

Molecular Docking Predictions

Docking studies of analogous thiadiazoles suggest high affinity for:

-

Carbonic Anhydrase IX (Cancer target): Chlorine atoms may coordinate with zinc ions in the active site .

-

Sodium Channel Subtype Nav1.2 (Anticonvulsant target): π-Stacking with phenylalanine residues stabilizes binding .

ADMET Profiling

Predicted properties using tools like SwissADME:

-

Lipophilicity (LogP): ~3.1 (Moderate, favoring blood-brain barrier penetration).

-

Metabolic Stability: Susceptible to esterase-mediated hydrolysis, potentially requiring prodrug strategies .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for 1,2,3-thiadiazole functionalization.

-

Biological Screening: Prioritize in vitro assays against epilepsy and cancer cell lines.

-

Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace chlorine with fluorine) to refine potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume